Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core, functionalized with a 2,3-dimethoxyphenyl group, hydroxymethyl, and ester moieties.
Properties
IUPAC Name |
methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c1-24-12-6-4-5-10(15(12)25-2)13-14(19(23)26-3)18(20)28-16-11(22)7-9(8-21)27-17(13)16/h4-7,13,21H,8,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSLOORUDWNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound belonging to the class of pyrano derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
The synthesis of this compound typically involves multi-step reactions that may include condensation and cyclization processes. The structural formula can be represented as follows:
This compound features a pyrano ring system fused with an oxo group and multiple methoxy substituents which contribute to its biological activity.
Anticancer Activity
Research indicates that pyrano derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mechanisms involving the modulation of apoptotic proteins and cell cycle arrest . The specific compound has shown promise in preliminary assays targeting cancer cells, suggesting potential pathways for further development in oncological therapies.
Antimicrobial Properties
Pyrano derivatives have also been noted for their antimicrobial activities. A comparative analysis revealed that compounds with similar structural features exhibited inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound aligns with findings from related studies where pyrano derivatives were shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may serve as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at 15 µM after 48 hours of exposure. The study concluded that the compound induced apoptosis through the intrinsic pathway as evidenced by increased caspase activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl 2-amino... | MCF-7 | 15 | Apoptosis Induction |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. The study highlighted the potential of this compound as a lead for developing new antimicrobial agents.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Methyl 2-amino... | S. aureus | 32 |
| Methyl 2-amino... | E. coli | 32 |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of 2-amino-4-aryl-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran derivatives. Key structural variations among analogs include:
- Aryl substituents : Position (ortho, meta, para) and nature (methoxy, chloro, benzyloxy) of aromatic substituents.
- Functional groups : Carboxylate esters (e.g., methyl or ethyl esters) vs. nitriles (3-carbonitrile derivatives).
Table 1: Structural and Molecular Comparison
Key Observations :
- Positional Isomerism : Chlorophenyl derivatives (para vs. ortho) share identical molecular formulas but differ in aryl substitution patterns, impacting crystal packing and solubility .
- Halogen vs. Alkoxy Groups : Chlorine substituents increase molecular weight and may enhance lipophilicity, while methoxy/ethoxy groups contribute to hydrogen-bonding capacity .
- Ester vs.
Physical and Spectroscopic Properties
Melting Points and Stability
- Analogs with chloro or benzyloxy substituents exhibit higher melting points (221–245°C), attributed to stronger intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- The target compound’s 2,3-dimethoxyphenyl group may lower melting points relative to halogenated analogs due to reduced symmetry and weaker crystal packing .
Spectroscopic Data (IR/NMR)
- IR Spectroscopy :
- ¹H NMR :
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?
A multi-step synthesis is typically employed, starting with kojic acid or similar pyran derivatives. Key steps include:
- Condensation reactions with substituted aryl aldehydes (e.g., 2,3-dimethoxybenzaldehyde) under acidic or basic conditions to form the pyran ring.
- Nucleophilic substitution to introduce the hydroxymethyl and amino groups, often using reagents like hydroxylamine or cyanamide derivatives.
- Esterification with methyl chloroformate to finalize the carboxylate moiety.
Characterization relies on IR spectroscopy (e.g., carbonyl peaks at 1650–1700 cm⁻¹ for esters) and NMR (δ 3.7–4.2 ppm for methoxy groups; δ 5.0–6.0 ppm for dihydropyran protons) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- 1H/13C NMR : Assignments for the dihydropyran ring (e.g., δ 4.75 ppm for C6 hydroxymethyl protons, δ 8.0–8.5 ppm for aromatic protons) and methoxy groups (δ 3.7–3.9 ppm) are critical for confirming substitution patterns .
- HRMS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 489.1423 for C₂₂H₂₅NO₁₀) and rules out impurities .
Q. What experimental controls are essential for reproducibility in its synthesis?
- Reagent purity : Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of intermediates.
- Temperature control : Maintain strict reflux conditions (±2°C) during cyclization steps to avoid side products like decarboxylated derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the hydroxymethyl-substituted intermediate?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity during hydroxymethylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) increase nucleophilicity of hydroxyl groups, improving substitution efficiency.
- Kinetic monitoring : Use in-situ FT-IR to track reaction progress and identify bottlenecks (e.g., incomplete esterification) .
Q. What methodologies address contradictions in observed vs. calculated spectroscopic data?
- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dihydropyran ring.
- X-ray crystallography : Validate crystal packing effects that may shift NMR chemical shifts (e.g., hydrogen bonding with hydroxymethyl groups) .
- DFT calculations : Compare computed vs. experimental IR vibrational modes to confirm functional group assignments .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 150°C, forming decarboxylated byproducts (monitored via TGA).
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the methoxy groups.
- pH-dependent hydrolysis : The ester group hydrolyzes rapidly in alkaline conditions (pH > 9), requiring neutral buffers for biological assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
- MD simulations : Simulate binding dynamics with kinase domains (e.g., MAPK) using AMBER or GROMACS, focusing on hydrogen bonding with the hydroxymethyl group .
Q. How can structural analogs be designed to enhance solubility without compromising bioactivity?
- Derivatization strategies : Replace the methyl ester with PEGylated carboxylates or introduce sulfonate groups.
- LogP optimization : Use QSAR models to balance hydrophilicity (e.g., ClogP < 2) while retaining aromatic stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
